

Optimizing AVE 0991 Sodium Salt Working Concentration: A Technical Support Guide

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Compound of Interest		
Compound Name:	AVE 0991 sodium salt	
Cat. No.:	B10800321	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of **AVE 0991 sodium salt** in their experiments. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of working concentrations to facilitate seamless experimental workflows and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

A1: AVE 0991 is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.[1][2][3][4] It mimics the beneficial effects of the endogenous peptide Ang-(1-7), which is a key component of the protective arm of the renin-angiotensin system (RAS).[5][6] Its activation of the Mas receptor leads to various cellular responses, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic effects.[3][5][7]

Q2: What is the recommended solvent for preparing **AVE 0991 sodium salt** stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of **AVE 0991 sodium salt** for in vitro use.[1][8][9] For in vivo applications, stock solutions in DMSO are typically diluted further with aqueous-based solutions like saline, or formulations containing co-solvents such as PEG300, Tween-80, or corn oil to ensure solubility and biocompatibility.[1][9][10]



Q3: How should I store AVE 0991 sodium salt solutions?

A3: Stock solutions of AVE 0991 in DMSO can be stored at -20°C or -80°C for extended periods (up to 6 months at -80°C).[2][9] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[1]

Q4: What are the typical working concentrations for in vitro experiments?

A4: The optimal working concentration of AVE 0991 for in vitro studies is cell-type and assay-dependent, generally ranging from the nanomolar to the low micromolar range. For instance, concentrations between 10^{-8} M and 10^{-5} M have been effectively used in studies with vascular smooth muscle cells and primary cortical neurons.[7][11][12]

Q5: What are the typical dosages for in vivo experiments?

A5: In vivo dosages of AVE 0991 vary depending on the animal model, administration route, and the specific pathology being investigated. Doses ranging from 0.5 mg/kg to 40 mg/kg have been reported in various studies.[5][6] Administration routes include oral gavage, intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, and intranasal application.[1][3][5] [10]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Precipitation of AVE 0991 in aqueous solution	Low solubility in aqueous buffers.	Prepare a high-concentration stock solution in 100% DMSO first. For the final working solution, dilute the DMSO stock in the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.1%). Gentle warming or sonication can also aid dissolution.[1][9]
Inconsistent or no biological effect observed	- Incorrect dosage or concentration Degradation of the compound Cell line or animal model is not responsive.	- Perform a dose-response curve to determine the optimal concentration for your specific model Prepare fresh working solutions for each experiment. Ensure proper storage of the stock solution Verify the expression of the Mas receptor in your experimental model. The effects of AVE 0991 are Mas receptor-dependent.[1][3]
Cell toxicity observed at higher concentrations	High concentrations of AVE 0991 or the solvent (DMSO) may be toxic to some cell lines.	- Determine the IC50 of AVE 0991 for your specific cell line to identify the non-toxic concentration range Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non- toxic level (typically below 0.1%).
Difficulty dissolving for in vivo administration	The compound may not be readily soluble in simple aqueous vehicles for injection.	Utilize established solvent systems for in vivo use. Common formulations include



mixtures of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1][9][10] Always prepare a clear stock solution first before adding cosolvents.

Data Presentation: Working Concentrations

In Vitro Working Concentrations

Cell Type	Assay	Concentration Range	Reference
Bovine Aortic Endothelial Cells	Receptor Binding Assay	IC50: 21 nM	[1][4][13][14]
Rat Vascular Smooth Muscle Cells	Proliferation Assay	10 ⁻⁸ M to 10 ⁻⁵ M	[7]
Primary Cortical Neurons (mouse)	Glucose Deprivation Assay	10 ⁻⁸ M to 10 ⁻⁶ M	[11][12]
Breast Cancer Cell Lines (MCF10A, MDA-MB-231)	Proliferation Assay	0.1 μΜ, 1 μΜ, 10 μΜ	[15][16]

In Vivo Working Concentrations



Animal Model	Administration Route	Dosage Range	Application	Reference
Mice (C57BL/6, Swiss)	Intraperitoneal (i.p.)	0.58 nmol/g	Diuresis Study	[1][2]
Rats (Wistar)	Oral gavage	1 mg/kg	Cardiovascular Study	[1]
Rats (Obese Zucker)	Osmotic minipumps (s.c.)	0.5 mg/kg/day	Glucose Metabolism Study	[6]
Mice (BALB/c)	Intraperitoneal (i.p.)	1, 20, 30, 40 mg/kg	Colitis Model	[5]
Rats (Sprague- Dawley)	Intranasal	0.9 mg/kg	Neurocognitive Study	[10]
Mice (BALB/c)	Subcutaneous (s.c.)	1 mg/kg/day	Asthma Model	[3]
Mice	Intraperitoneal (i.p.)	10, 20 mg/kg	Cerebral Ischemia Model	[11][12]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (Based on VSMC study)

- Cell Seeding: Seed vascular smooth muscle cells (VSMCs) in a 96-well plate at a density of 5x10³ cells/well and culture for 24 hours.
- Serum Starvation: Synchronize the cells by serum-starving them for 24 hours.
- Treatment: Pre-treat the cells with varying concentrations of AVE 0991 (e.g., 10^{-8} M to 10^{-5} M) for 1 hour.
- Stimulation: Induce proliferation by adding Angiotensin II (Ang II) at a final concentration of 10^{-7} M for 24 hours.



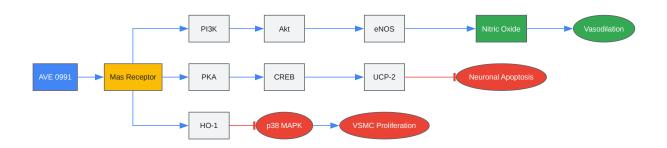
 Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT assay or BrdU incorporation.

Protocol 2: In Vivo Murine Colitis Model

- Animal Model: Use female BALB/c mice (6-10 weeks old).
- Induction of Colitis: Induce colitis by administering 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 days.
- Preparation of AVE 0991: Dissolve AVE 0991 sodium salt in 0.9% saline to the desired concentration (e.g., 1, 20, 30, or 40 mg/kg).
- Administration: Administer the prepared AVE 0991 solution via intraperitoneal (i.p.) injection daily.
- Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of bleeding.
- Endpoint Analysis: At the end of the study period, sacrifice the mice and collect the colon for histological analysis and measurement of inflammatory markers.[5]

Signaling Pathways and Workflows

The activation of the Mas receptor by AVE 0991 initiates several downstream signaling cascades that contribute to its protective effects.



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Caption: AVE 0991 signaling pathways.

The experimental workflow for investigating the effects of AVE 0991 typically involves several key stages, from solution preparation to data analysis.



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Caption: General experimental workflow.



This guide provides a foundational understanding for optimizing the use of **AVE 0991 sodium salt**. Researchers are encouraged to adapt these protocols and concentrations to their specific experimental setups for the most accurate and reproducible results.

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